N2,N5-BIS[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PYRIDINE-2,5-DICARBOXAMIDE
Overview
Description
N2,N5-BIS[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PYRIDINE-2,5-DICARBOXAMIDE is an organic compound that features a pyridine ring substituted with two carboxamide groups and two cyclohexenyl ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N5-BIS[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PYRIDINE-2,5-DICARBOXAMIDE typically involves the reaction of pyridine-2,5-dicarboxylic acid with 2-(cyclohex-1-en-1-yl)ethylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bonds.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N2,N5-BIS[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PYRIDINE-2,5-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The cyclohexenyl groups can be oxidized to form corresponding ketones or alcohols.
Reduction: The compound can be reduced to form saturated cyclohexyl derivatives.
Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or alcohols from the cyclohexenyl groups.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Introduction of substituents such as halogens or nitro groups on the pyridine ring.
Scientific Research Applications
N2,N5-BIS[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PYRIDINE-2,5-DICARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2,N5-BIS[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PYRIDINE-2,5-DICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Cyclohexenyl)cyclohexanone
- Cyclohex-2-en-1-one
Uniqueness
N2,N5-BIS[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PYRIDINE-2,5-DICARBOXAMIDE is unique due to its dual cyclohexenyl ethyl groups and pyridine-2,5-dicarboxamide structure. This combination of features provides distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-N,5-N-bis[2-(cyclohexen-1-yl)ethyl]pyridine-2,5-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c27-22(24-15-13-18-7-3-1-4-8-18)20-11-12-21(26-17-20)23(28)25-16-14-19-9-5-2-6-10-19/h7,9,11-12,17H,1-6,8,10,13-16H2,(H,24,27)(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQBADNKRNFYJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CN=C(C=C2)C(=O)NCCC3=CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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